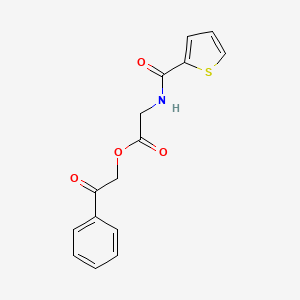![molecular formula C31H31N3OS B11591307 4-[hydroxy(diphenyl)methyl]-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide](/img/structure/B11591307.png)
4-[hydroxy(diphenyl)methyl]-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(HYDROXYDIPHENYLMETHYL)-N-[4-(PHENYLAMINO)PHENYL]PIPERIDINE-1-CARBOTHIOAMIDE is an organic compound with a complex structure. It is known for its significant applications in various fields, including chemistry, biology, and medicine. The compound’s unique molecular configuration allows it to interact with different biological pathways, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(HYDROXYDIPHENYLMETHYL)-N-[4-(PHENYLAMINO)PHENYL]PIPERIDINE-1-CARBOTHIOAMIDE involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include piperidine, phenylamine, and diphenylmethanol. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of reaction parameters. Industrial production also focuses on minimizing waste and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-(HYDROXYDIPHENYLMETHYL)-N-[4-(PHENYLAMINO)PHENYL]PIPERIDINE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups in the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different hydroxylated derivatives, while reduction reactions can lead to the formation of amines or other reduced forms.
Scientific Research Applications
4-(HYDROXYDIPHENYLMETHYL)-N-[4-(PHENYLAMINO)PHENYL]PIPERIDINE-1-CARBOTHIOAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its interactions with biological molecules and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(HYDROXYDIPHENYLMETHYL)-N-[4-(PHENYLAMINO)PHENYL]PIPERIDINE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(HYDROXYDIPHENYLMETHYL)-N-[4-(PHENYLAMINO)PHENYL]PIPERIDINE-1-CARBOTHIOAMIDE include:
Fexofenadine: A well-known antihistamine with a similar structural motif.
Terfenadine: Another antihistamine that shares some structural similarities.
Uniqueness
What sets 4-(HYDROXYDIPHENYLMETHYL)-N-[4-(PHENYLAMINO)PHENYL]PIPERIDINE-1-CARBOTHIOAMIDE apart is its unique combination of functional groups, which allows it to interact with a broader range of biological targets
Properties
Molecular Formula |
C31H31N3OS |
|---|---|
Molecular Weight |
493.7 g/mol |
IUPAC Name |
N-(4-anilinophenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide |
InChI |
InChI=1S/C31H31N3OS/c35-31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-20-22-34(23-21-26)30(36)33-29-18-16-28(17-19-29)32-27-14-8-3-9-15-27/h1-19,26,32,35H,20-23H2,(H,33,36) |
InChI Key |
GQCXCPZLOPKGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=S)NC4=CC=C(C=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-(3-Chlorophenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11591226.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B11591229.png)
![2-[(4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11591231.png)
![1-[3-(4-Methyl-3-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B11591236.png)
![2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11591239.png)
![8-butyl-13-methylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11591241.png)
![8-bromo-2-(2,5-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11591248.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591252.png)
![(2E)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,3-diphenylprop-2-enamide](/img/structure/B11591253.png)
![ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11591265.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B11591271.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11591274.png)

